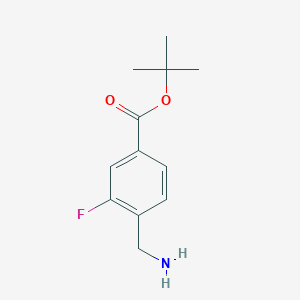

![molecular formula C22H18BrN3O2 B2405390 2-(1-ベンジル-7-オキソ-1H-ピロロ[2,3-c]ピリジン-6(7H)-イル)-N-(3-ブロモフェニル)アセトアミド CAS No. 1286722-39-1](/img/structure/B2405390.png)

2-(1-ベンジル-7-オキソ-1H-ピロロ[2,3-c]ピリジン-6(7H)-イル)-N-(3-ブロモフェニル)アセトアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

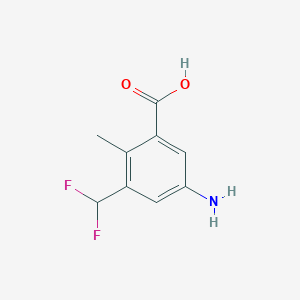

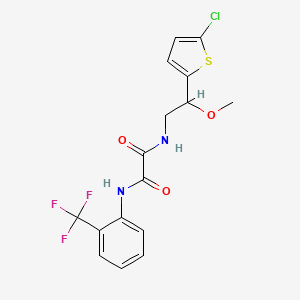

2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-bromophenyl)acetamide is a synthetic organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit specific cellular pathways.

科学的研究の応用

2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-bromophenyl)acetamide has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has shown promise as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as proliferation, differentiation, and angiogenesis. This makes it a valuable compound for cancer research, as abnormal FGFR signaling is associated with the progression of several types of tumors .

作用機序

Target of Action

The primary target of this compound is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .

Mode of Action

The compound interacts with FGFRs, inhibiting their activity . This inhibition occurs through the compound binding to the receptor, preventing the receptor from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This action disrupts the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCg, and PI3K–Akt .

Biochemical Pathways

The compound’s action affects the FGFR signaling pathway . By inhibiting FGFRs, the compound disrupts the normal signaling pathways that regulate various cellular processes. This disruption can lead to decreased cell proliferation and migration, as well as reduced angiogenesis .

Pharmacokinetics

The compound’s low molecular weight, as suggested in the search results , may contribute to its bioavailability.

Result of Action

The compound’s action results in the inhibition of cell proliferation and induction of apoptosis in cancer cells . It also significantly inhibits the migration and invasion of cancer cells .

生化学分析

Biochemical Properties

The compound “2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-bromophenyl)acetamide” exhibits potent activities against FGFR1, 2, and 3 . It interacts with these receptors, inhibiting their activity and thereby disrupting the FGFR signaling pathway . This pathway is involved in various physiological processes, including organ development, cell proliferation and migration, and angiogenesis .

Cellular Effects

In vitro, the compound has been shown to inhibit the proliferation of 4T1 breast cancer cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells . These effects are likely due to its inhibition of the FGFR signaling pathway, which can facilitate cancer initiation, progression, and resistance to therapy .

Molecular Mechanism

The compound exerts its effects at the molecular level by binding to FGFRs and inhibiting their activity . This results in the disruption of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate various cellular processes, and their disruption can lead to changes in cell function and behavior .

Temporal Effects in Laboratory Settings

The effects of the compound over time in laboratory settings have not been fully elucidated. Given its potent inhibitory activity against FGFRs, it is likely that it has long-term effects on cellular function

Dosage Effects in Animal Models

The effects of the compound at different dosages in animal models have not been reported. Given its potent FGFR inhibitory activity, it is likely that it has dose-dependent effects

Metabolic Pathways

The metabolic pathways that the compound is involved in have not been fully elucidated. Given its interaction with FGFRs, it is likely that it affects pathways regulated by these receptors

Transport and Distribution

The transport and distribution of the compound within cells and tissues have not been fully elucidated. Given its interaction with FGFRs, it is likely that it is transported to sites where these receptors are located

Subcellular Localization

The subcellular localization of the compound has not been fully elucidated. Given its interaction with FGFRs, it is likely that it is localized to sites where these receptors are located

準備方法

The synthesis of 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-bromophenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolopyridine core, followed by functionalization to introduce the benzyl and bromophenyl groups. Common reagents used in these reactions include various halogenating agents, reducing agents, and catalysts to facilitate the formation of the desired product .

化学反応の分析

This compound undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

類似化合物との比較

Similar compounds in the pyrrolopyridine class include other FGFR inhibitors such as AZD4547, JNJ-42756493 (Erdafitinib), and BGJ-398. Compared to these compounds, 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-bromophenyl)acetamide exhibits unique structural features that may contribute to its specific binding affinity and inhibitory activity against FGFRs. This uniqueness makes it a valuable lead compound for further optimization and development in cancer therapeutics .

特性

IUPAC Name |

2-(1-benzyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)-N-(3-bromophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18BrN3O2/c23-18-7-4-8-19(13-18)24-20(27)15-26-12-10-17-9-11-25(21(17)22(26)28)14-16-5-2-1-3-6-16/h1-13H,14-15H2,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMVSOYYXLBBRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NC4=CC(=CC=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate](/img/structure/B2405313.png)

![N-benzyl-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2405318.png)

![1-[4-(difluoromethoxy)phenyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2405321.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-((difluoromethyl)thio)phenyl)ethanone hydrobromide](/img/structure/B2405325.png)

![5-bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2405327.png)